2-Hydroxy-1-(4-methoxyphenyl)ethanone
Overview
Description
2-Hydroxy-1-(4-methoxyphenyl)ethanone, also known as paeonol, is an organic compound with the molecular formula C9H10O3. It is a phenolic ketone that is naturally found in the root bark of the peony plant. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(4-methoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Fries rearrangement of phenyl acetate derivatives in the presence of aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions and at elevated temperatures .
Industrial Production Methods: In industrial settings, the compound can be produced by the methylation of 2-hydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Hydroxy-1-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Used in the formulation of cosmetics and personal care products due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: Disrupts the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethanone can be compared with other similar compounds such as:
2-Hydroxy-4-methoxyacetophenone: Similar structure but different functional groups.
2-Hydroxy-6-methoxybenzaldehyde: Similar phenolic structure but different functional groups.
2-Hydroxy-4-isopropoxyphenyl-2-phenylethanone: Similar structure but different substituents.
Uniqueness: this compound is unique due to its combination of hydroxyl and methoxy groups, which contribute to its distinct pharmacological properties and reactivity .
Properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOKFOPFITZGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194307 | |
Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-21-4 | |
Record name | 2-Hydroxy-1-(4-methoxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4136-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4136-21-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-hydroxy-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the Baker's yeast reduction of 2-Hydroxy-1-(4-methoxyphenyl)ethanone in this study?
A1: The research demonstrates that Baker's yeast can selectively reduce this compound, also known as p-methoxyphenacyl alcohol, into either (R)- or (S)-1-(4-Methoxyphenyl)ethane-1,2-diol by carefully controlling the incubation conditions. [] This is significant because it offers a biocatalytic route to produce optically active diols, which are valuable chiral building blocks for synthesizing compounds like chiral hydroxy acids. []
Q2: What alternative method to Baker's yeast reduction was explored in the paper for obtaining (S)-1-(4-Methoxyphenyl)ethane-1,2-diol?
A2: Aside from direct reduction of the ketone, the study also achieved the synthesis of (S)-1-(4-Methoxyphenyl)ethane-1,2-diol from its (R)-enantiomer. This was accomplished by a Mitsonobu reaction using the mono t-butyldimethylsilyl ether of the (R)-diol. [] This highlights the possibility of obtaining both enantiomers through different synthetic pathways.
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